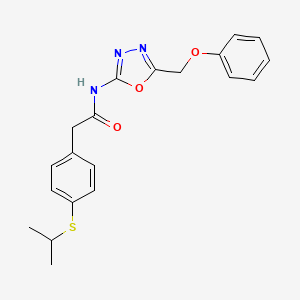
2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide is an organic compound known for its unique chemical structure. This compound consists of a phenyl ring substituted with an isopropylthio group and an acetamide linked to a 1,3,4-oxadiazol ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide generally involves multiple steps:
Synthesis of the oxadiazole ring: : The 1,3,4-oxadiazole ring can be synthesized through the reaction of hydrazides with carbon disulfide in the presence of a base like potassium hydroxide.
Formation of the phenylthiol: : The isopropylthio group is introduced by the alkylation of thiophenol with isopropyl bromide.
Attachment of substituents: : The phenylthiol and oxadiazole intermediates are coupled under conditions such as reflux in an aprotic solvent with a base to yield the desired compound.
Industrial Production Methods
In industrial settings, the synthesis might be scaled up using continuous flow chemistry for better efficiency and control. Reactors designed for high throughput allow for precise temperature and reaction condition management, ensuring higher yields and purer products.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : It can be oxidized at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : The oxadiazole ring can undergo reduction under specific conditions, yielding amines or other reduced derivatives.
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).
Reduction: : Hydrazine or catalytic hydrogenation.
Substitution: : Halogens, nitrating agents, or sulfonation agents.
Major Products
Sulfoxides and sulfones: from oxidation.
Amines and reduced oxadiazoles: from reduction.
Halogenated or nitrated products: from substitution reactions.
Applications De Recherche Scientifique
This compound finds diverse applications across various scientific domains:
Chemistry: : Used in the synthesis of complex organic molecules due to its unique reactivity.
Biology: : Acts as a probe in studying biochemical pathways due to its specific interactions with biomolecules.
Medicine: : Potential therapeutic agent, investigated for its biological activity against certain diseases.
Industry: : Used in the development of advanced materials with specialized properties.
Mécanisme D'action
The biological activity of 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide involves interaction with molecular targets such as enzymes or receptors. It may inhibit or activate specific pathways by binding to active sites, altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(methylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide: : Similar structure but with a methylthio group instead of an isopropylthio group.
2-(4-(isopropylthio)phenyl)-N-(5-(methyl)-1,3,4-oxadiazol-2-yl)acetamide: : Varies in the oxadiazole substituent.
Uniqueness
The isopropylthio group introduces steric effects and electronic properties unique to 2-(4-(isopropylthio)phenyl)-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)acetamide, influencing its reactivity and biological activity distinctly compared to its analogs.
Fascinating stuff! Which part of this piqued your interest the most?
Propriétés
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-14(2)27-17-10-8-15(9-11-17)12-18(24)21-20-23-22-19(26-20)13-25-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAABXCDGFDIMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
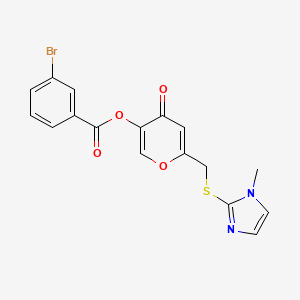
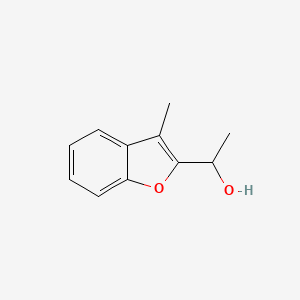
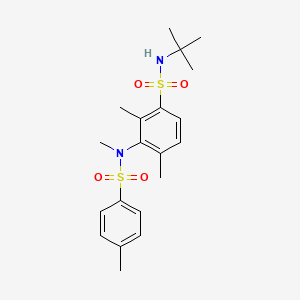
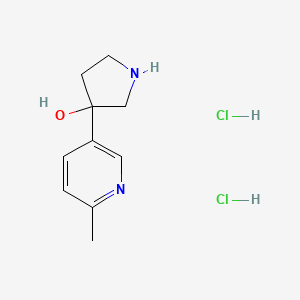
![1,3-Dimethyl-5-phenacylsulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995664.png)


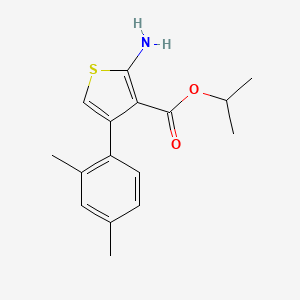
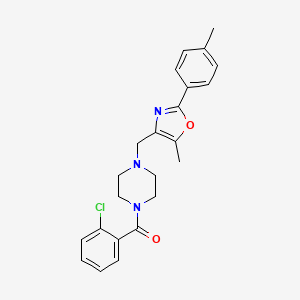

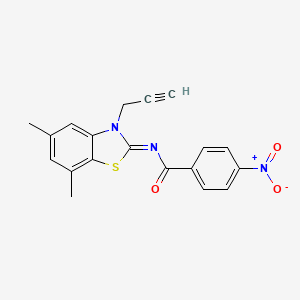
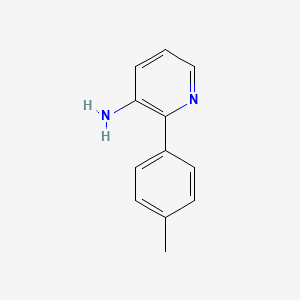
![2-(benzylamino)-N-[(2-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2995678.png)

